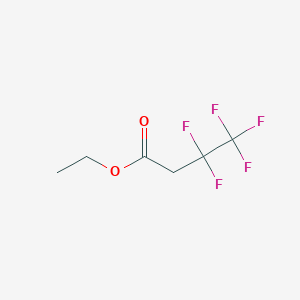
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula C6H7F5O2 and a molecular weight of 206.11 g/mol . This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity. It is commonly used in various scientific research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a catalyst. One common method includes the reaction of 3,3,4,4,4-pentafluorobutanoic acid with ethanol under acidic conditions to form the ethyl ester . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes, leading to altered biochemical pathways . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-, ethyl ester: This compound has three fluorine atoms instead of five, resulting in different reactivity and properties.
Butanoic acid, ethyl ester: Lacks fluorine atoms, making it less reactive and less stable compared to its fluorinated counterparts.
Butanoic acid, 4-chloro-, ethyl ester: Contains a chlorine atom, which imparts different chemical properties compared to fluorine.
Uniqueness
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester is unique due to the high number of fluorine atoms, which significantly influence its chemical behavior and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
CAS No. |
106693-04-3 |
|---|---|
Molecular Formula |
C6H7F5O2 |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
ethyl 3,3,4,4,4-pentafluorobutanoate |
InChI |
InChI=1S/C6H7F5O2/c1-2-13-4(12)3-5(7,8)6(9,10)11/h2-3H2,1H3 |
InChI Key |
HFCVLBOZWYJMPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


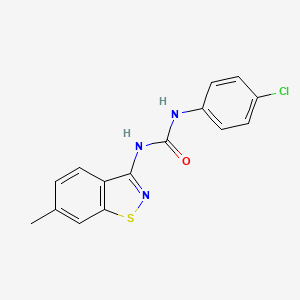
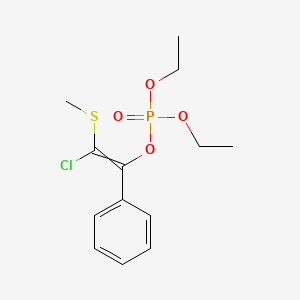
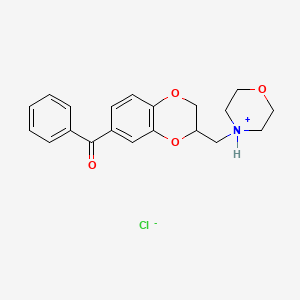
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
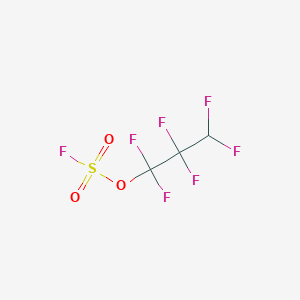
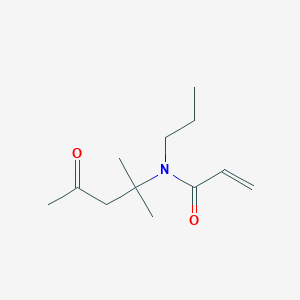

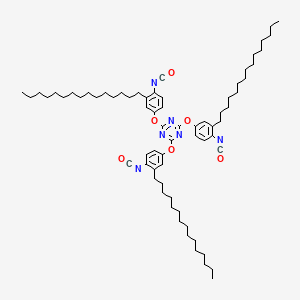
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

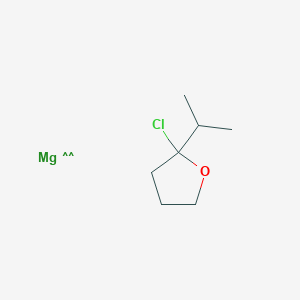
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
